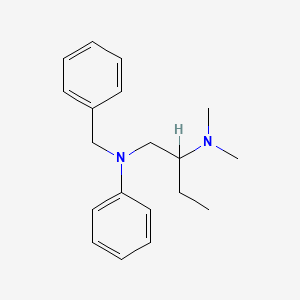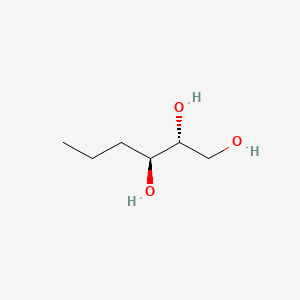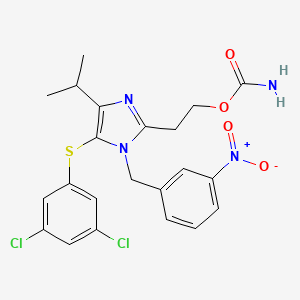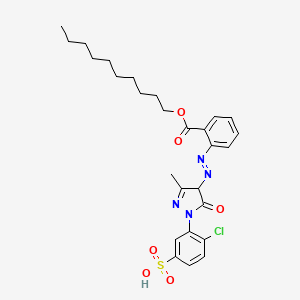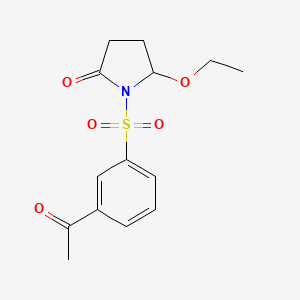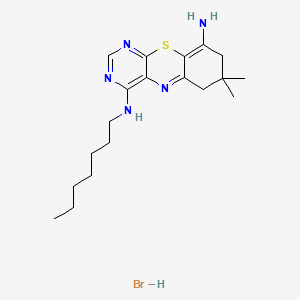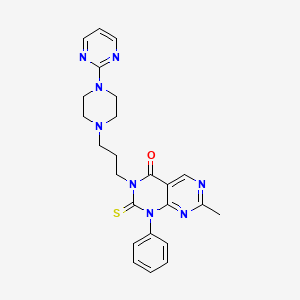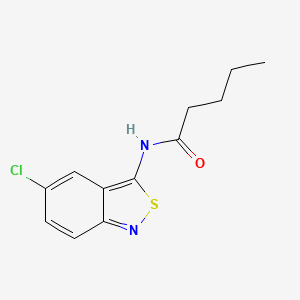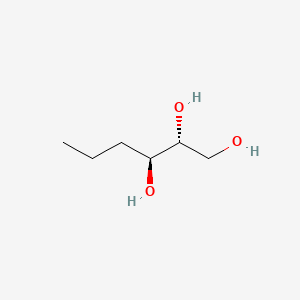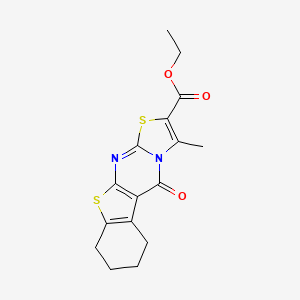
5H-(1)Benzothieno(2,3-d)thiazolo(3,2-a)pyrimidine-2-carboxylic acid, 6,7,8,9-tetrahydro-3-methyl-5-oxo-, ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5H-(1)Benzothieno(2,3-d)thiazolo(3,2-a)pyrimidine-2-carboxylic acid, 6,7,8,9-tetrahydro-3-methyl-5-oxo-, ethyl ester is a complex heterocyclic compound It belongs to the class of thiazolo[3,2-a]pyrimidines, which are known for their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5H-(1)Benzothieno(2,3-d)thiazolo(3,2-a)pyrimidine-2-carboxylic acid, 6,7,8,9-tetrahydro-3-methyl-5-oxo-, ethyl ester typically involves multi-step reactions. One common method includes the cyclization of tetrahydropyrimidine-2-thiones with halocarboxylic acid esters or bromopentane-2,4-dione . The reaction conditions often require heating the reagents without solvents, leading to the formation of the desired thiazolopyrimidine derivatives .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
5H-(1)Benzothieno(2,3-d)thiazolo(3,2-a)pyrimidine-2-carboxylic acid, 6,7,8,9-tetrahydro-3-methyl-5-oxo-, ethyl ester undergoes several types of chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce double bonds or other reducible groups within the molecule.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce fully saturated compounds.
Scientific Research Applications
5H-(1)Benzothieno(2,3-d)thiazolo(3,2-a)pyrimidine-2-carboxylic acid, 6,7,8,9-tetrahydro-3-methyl-5-oxo-, ethyl ester has several scientific research applications:
Chemistry: It serves as a scaffold for the synthesis of new heterocyclic compounds with potential biological activities.
Industry: It can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 5H-(1)Benzothieno(2,3-d)thiazolo(3,2-a)pyrimidine-2-carboxylic acid, 6,7,8,9-tetrahydro-3-methyl-5-oxo-, ethyl ester involves its interaction with specific molecular targets. For example, it has been shown to inhibit ribonuclease H (RNase H), an enzyme crucial for HIV replication . The compound binds to the catalytic site of RNase H, preventing the enzyme from performing its function and thereby inhibiting viral replication .
Comparison with Similar Compounds
Similar Compounds
5H-thiazolo[3,2-a]pyrimidines: These compounds share a similar core structure and exhibit a range of biological activities.
2-Methyl-5H-thiazolo[3,2-a]thieno[2,3-d]pyrimidines: These compounds are synthesized through similar methods and have comparable chemical properties.
Uniqueness
What sets 5H-(1)Benzothieno(2,3-d)thiazolo(3,2-a)pyrimidine-2-carboxylic acid, 6,7,8,9-tetrahydro-3-methyl-5-oxo-, ethyl ester apart is its specific substitution pattern and the presence of the ethyl ester group. These structural features contribute to its unique biological activities and potential as a drug candidate.
Properties
CAS No. |
122945-80-6 |
|---|---|
Molecular Formula |
C16H16N2O3S2 |
Molecular Weight |
348.4 g/mol |
IUPAC Name |
ethyl 14-methyl-16-oxo-8,12-dithia-10,15-diazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2(7),10,13-tetraene-13-carboxylate |
InChI |
InChI=1S/C16H16N2O3S2/c1-3-21-15(20)12-8(2)18-14(19)11-9-6-4-5-7-10(9)22-13(11)17-16(18)23-12/h3-7H2,1-2H3 |
InChI Key |
VIDLVLXEIARFMI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N2C(=O)C3=C(N=C2S1)SC4=C3CCCC4)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


